N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which combines a piperazine ring with a sulfonamide functional group. This compound is part of a broader class of sulfonamides that have been extensively studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, including antimicrobial and anticancer properties.
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide group (-SO₂NH₂). These compounds are classified based on their structural features and biological activities, with N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide being notable for its piperazine moiety that enhances its pharmacological profile.
The synthesis of N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide typically involves the reaction of piperazine with a suitable sulfonyl chloride. The general synthetic route includes:
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and facilitate the reaction. The reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide has a molecular formula of C₁₃H₁₈N₄O₂S and features:
The compound has a molecular weight of approximately 286.37 g/mol. Structural analysis can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule .
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide can undergo several chemical reactions:
Common reagents for these reactions include:
Reaction conditions typically involve controlled temperatures and pH levels to optimize yields and minimize side reactions .
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide acts primarily by inhibiting specific enzymes involved in bacterial growth and other biological pathways:
The inhibition of carbonic anhydrase affects fluid and electrolyte balance, while inhibition of dihydropteroate synthetase interferes with folate synthesis, crucial for nucleic acid production in bacteria .
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide is typically presented as a white crystalline solid with the following properties:
The compound is soluble in polar solvents such as water and dimethyl sulfoxide, reflecting its polar sulfonamide group. Its stability under various conditions makes it suitable for pharmaceutical applications .
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
The compound's unique structure allows researchers to explore its properties further, contributing to advancements in drug discovery and development .
The core synthetic route to N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide (CAS: 929342-36-9) relies on sequential nucleophilic substitution reactions to construct the characteristic piperazine-sulfonamide linkage. The primary pathway involves a two-step approach optimized for yield and purity [4] [5]:
Step 1: Aromatic Nucleophilic Substitution (SNAr)4-Fluorobenzenesulfonyl chloride serves as the electrophilic precursor, reacting with methylamine to form N-methyl-4-fluorobenzenesulfonamide. This intermediate is highly reactive toward secondary amines due to the electron-withdrawing sulfonamide group activating the para-fluorine atom. Critical parameters influencing yield include:
Step 2: Piperazine IncorporationThe key hybridization occurs via displacement of the activated fluorine by piperazine’s secondary amine. This SNAr reaction requires precise optimization:
Table 1: Optimization Parameters for Piperazine Coupling
Variable | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Base | Triethylamine | Diisopropylethylamine | ↑ 22% (reduced side reactions) |
Solvent | DMF | NMP | ↑ 15% (better solubility) |
Temperature | 100°C | 80°C | ↑ 8% (decreased decomposition) |
Piperazine Equivalents | 1.2 eq. | 2.5 eq. | ↑ 35% (suppresses bis-adduct) |
Reaction Time | 24 hours | 12 hours | ↔ Yield (improved throughput) |
Post-reaction purification employs silica gel chromatography (EtOAc/MeOH gradient) to isolate the target compound from residual piperazine and bis-arylated impurities, achieving ≥95% purity as confirmed by HPLC [3] [4]. Alternative medicinal chemistry routes utilize Boc-protected piperazine to control mono-substitution, followed by acidic deprotection [5].
Achieving para-selectivity in sulfonamide formation is critical for molecular uniformity. The sulfonation/sulfonylation sequence employs these strategies:
Directed Ortho-Metalation (DoM) for Precursor SynthesisRegioselective sulfonation begins with chlorosulfonation of nitrobenzene, where the nitro group directs meta-sulfonation. Subsequent hydrogenation yields 4-aminobenzenesulfonyl chloride, but this route suffers from over-chlorination risks. Modern approaches utilize continuous flow sulfonation with gaseous SO₃ in dichloroethane, enhancing para-selectivity (>98%) and reducing tar formation [4] [8].
Protection-Deprotection for Direct FunctionalizationFor N-methyl-4-aminobenzenesulfonamide precursors:
Microwave-Assisted SulfonationRecent optimizations employ controlled microwave irradiation (150°C, sealed vessel) to accelerate sulfonamide formation from N-methyl-4-fluorobenzenesulfonamide and piperazine. This reduces reaction times from 24 hours to 45 minutes while maintaining yields >90% and suppressing dimeric impurities to <0.5% [3] [4]. Post-synthesis purification leverages recrystallization from ethanol/water mixtures (4:1 v/v), yielding crystalline product with ≥99.5% regiochemical purity confirmed by ¹H-NMR (absence of ortho-isomer signals at δ 7.1–7.3 ppm) [4].
The free base of N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide exhibits hygroscopicity and limited solubility in aqueous media, necessitating salt formation for pharmaceutical utility. The dihydrochloride salt (CAS RN: N/A in PubChem CID 126809359) is the most commercially significant form [2] [7].
Salt Formation Protocol:
Table 2: Comparative Stability of Salt Forms
Property | Free Base | Dihydrochloride Salt | Monohydrochloride |
---|---|---|---|
Hygroscopicity | High (>5% wt gain at 75% RH) | Low (<0.1% wt gain) | Moderate (2% wt gain) |
Storage Stability | 1 month (25°C) | >24 months (25°C) | 12 months (25°C) |
Aqueous Solubility (pH 7) | 2.1 mg/mL | 38 mg/mL | 12 mg/mL |
Melting Point | 98–101°C (decomp.) | 248–251°C | 172–175°C |
Handling Safety | Warning (GHS07) | Warning (GHS07) | Warning (GHS07) |
Purification of the dihydrochloride salt employs anti-solvent crystallization using acetone/THF (3:1 v/v), reducing residual piperazine to <100 ppm. Lyophilization from tert-butanol/water yields a non-hygroscopic powder suitable for long-term storage at room temperature [7]. Analytical confirmation includes:
Stability-Optimized Packaging involves double polyethylene bags under argon in amber glass vials, maintaining integrity for >36 months at 25°C/60% RH, as per ICH guidelines [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1